(Rac)-Lisaftoclax

Catalog No.
S12774146
CAS No.
M.F
C45H48ClN7O8S
M. Wt
882.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Rac)-Lisaftoclax

Product Name

(Rac)-Lisaftoclax

IUPAC Name

4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methyl]piperazin-1-yl]-N-[4-(1,4-dioxan-2-ylmethylamino)-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

Molecular Formula

C45H48ClN7O8S

Molecular Weight

882.4 g/mol

InChI

InChI=1S/C45H48ClN7O8S/c46-33-4-2-30(3-5-33)39-25-45(12-1-13-45)14-10-32(39)28-51-16-18-52(19-17-51)34-6-8-38(42(23-34)61-35-22-31-11-15-47-43(31)49-26-35)44(54)50-62(57,58)37-7-9-40(41(24-37)53(55)56)48-27-36-29-59-20-21-60-36/h2-9,11,15,22-24,26,36,48H,1,10,12-14,16-21,25,27-29H2,(H,47,49)(H,50,54)

InChI Key

FNBXDBIYRAPDPI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9

(Rac)-Lisaftoclax, also known as APG-2575, is a novel small-molecule inhibitor specifically targeting the B-cell lymphoma 2 protein, a key regulator of apoptosis in cancer cells. This compound is classified as a BH3 mimetic, designed to mimic the natural BH3-only proteins that promote apoptosis by inhibiting anti-apoptotic BCL-2 family members. Lisaftoclax has shown promise in treating hematologic malignancies, particularly chronic lymphocytic leukemia and small lymphocytic lymphoma, due to its ability to selectively bind to BCL-2 and disrupt its protective interactions with pro-apoptotic proteins .

The primary chemical reaction involving (Rac)-Lisaftoclax is its binding to the BCL-2 protein. This interaction leads to the disruption of BCL-2:BIM complexes, which are crucial for maintaining cell survival. The binding affinity of Lisaftoclax to BCL-2 is exceptionally high (Ki < 0.1 nmol/L), indicating its potency as an inhibitor. Following this binding, the compound induces mitochondrial outer membrane permeabilization, leading to the activation of pro-apoptotic pathways and subsequent cell death through caspase-mediated mechanisms .

Biologically, (Rac)-Lisaftoclax has been shown to trigger apoptosis in multiple hematologic cancer cell lines. In preclinical studies, it demonstrated significant antitumor activity against cells from patients with chronic lymphocytic leukemia and multiple myeloma. The compound's mechanism involves increasing levels of pro-apoptotic proteins such as BIM and Noxa while facilitating the translocation of BIM from the cytosol to mitochondria, thereby promoting cell death . Additionally, it has been observed that Lisaftoclax can enhance the efficacy of other therapies when used in combination .

The synthesis of (Rac)-Lisaftoclax involves several steps typical for small-molecule drug development. While specific synthetic routes are proprietary, general methods include:

  • Initial Compound Design: Utilizing computational modeling to identify lead compounds with desired pharmacological properties.
  • Chemical Synthesis: Employing organic synthesis techniques such as coupling reactions, functional group modifications, and purification processes.
  • Characterization: Analyzing the synthesized compound through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity.

The development process emphasizes optimizing bioavailability and pharmacokinetic profiles while minimizing toxicity

(Rac)-Lisaftoclax is primarily being investigated for its therapeutic potential in treating hematologic malignancies such as:

  • Chronic Lymphocytic Leukemia
  • Small Lymphocytic Lymphoma
  • Multiple Myeloma
  • Waldenström Macroglobulinemia

Its unique mechanism of action makes it a candidate for combination therapies aimed at enhancing treatment efficacy while reducing adverse effects associated with traditional chemotherapeutics .

Interaction studies have demonstrated that (Rac)-Lisaftoclax can effectively enhance the antitumor activity of other agents like rituximab and bendamustine. In clinical trials, combinations with these drugs have resulted in improved objective response rates among patients with relapsed or refractory chronic lymphocytic leukemia/small lymphocytic lymphoma . The compound's ability to selectively inhibit BCL-2 while sparing other BCL family members minimizes the risk of complications such as tumor lysis syndrome, which is often seen with broader-spectrum inhibitors .

Several compounds share similarities with (Rac)-Lisaftoclax in terms of their mechanism of action or therapeutic targets:

Compound NameMechanism of ActionUnique Features
VenetoclaxBCL-2 selective inhibitorFirst FDA-approved BCL-2 inhibitor; associated with tumor lysis syndrome.
NavitoclaxDual BCL-2/BCL-xL inhibitorBroader spectrum but causes significant thrombocytopenia.
ABT-263BH3 mimetic targeting multiple BCL proteinsDeveloped for advanced cancers but limited by side effects.
AcalbrutinibBruton’s tyrosine kinase inhibitorTargets different pathway; used in combination studies with BCL-2 inhibitors like Lisaftoclax.

(Rac)-Lisaftoclax stands out due to its selective action against BCL-2 and its favorable pharmacokinetic profile, which allows for potentially safer dosing regimens compared to other compounds in this class

2D Molecular Architecture and Functional Group Composition

(Rac)-Lisaftoclax exhibits a complex molecular architecture characterized by multiple functional groups that contribute to its biological activity [1]. The compound possesses a molecular formula of C45H48ClN7O8S with a molecular weight of 882.42 grams per mole [1] [2]. The two-dimensional structure reveals a sophisticated arrangement of interconnected ring systems and functional moieties that define its chemical identity [3].

The core structural framework of (Rac)-Lisaftoclax incorporates several distinct functional group classes that are essential for its mechanism of action [4]. The benzamide functional group serves as a central structural element, providing both hydrogen bonding capacity and structural rigidity to the molecule [25]. This benzamide moiety is substituted with a chlorophenyl group, specifically containing a 4-chlorophenyl substituent that contributes to the compound's selectivity and binding affinity [25] [27].

The piperazine ring system represents another critical structural component, functioning as a linker between different molecular regions [25]. This six-membered saturated heterocycle contains two nitrogen atoms positioned at the 1 and 4 positions, providing basic character and conformational flexibility to the overall structure [5]. The piperazine ring is further connected to a spirocyclic system, specifically a spiro[3.5]nonane framework that introduces three-dimensional complexity and rigidity [1] [4].

The pyrrolopyridine functional group constitutes an additional heterocyclic system within the molecular architecture [25]. This fused ring system combines pyrrole and pyridine moieties, contributing to the compound's aromatic character and potential for pi-pi stacking interactions [9]. The presence of multiple nitrogen atoms within this system provides additional sites for hydrogen bonding and electrostatic interactions [21].

A nitrobenzene functional group is incorporated into the structure, featuring a nitro substituent on an aromatic ring [25]. This electron-withdrawing group significantly influences the electronic distribution throughout the molecule and affects the compound's reactivity profile [24]. The nitro group is positioned adjacent to an amino substituent, creating a system capable of intramolecular hydrogen bonding [21].

The dioxane ring system represents a six-membered heterocycle containing two oxygen atoms, which contributes to the compound's solubility characteristics and conformational preferences [1] [4]. This saturated ring system provides additional hydrogen bonding acceptor sites and influences the overall three-dimensional shape of the molecule [21].

The sulfonamide functional group links different portions of the molecule and provides both hydrogen bonding donor and acceptor capabilities [1]. This group is characterized by a sulfur atom bonded to two oxygen atoms and one nitrogen atom, creating a highly polar region within the molecular structure [24].

Functional GroupPositionContribution to Activity
BenzamideCentral coreHydrogen bonding, structural rigidity
4-ChlorophenylTerminal aromaticSelectivity, binding affinity
PiperazineLinker regionConformational flexibility, basicity
Spiro[3.5]nonaneCentral frameworkThree-dimensional rigidity
PyrrolopyridineHeterocyclic systemAromatic interactions, hydrogen bonding
NitrobenzeneSubstituted aromaticElectronic effects, reactivity
DioxaneSix-membered ringSolubility, conformational preferences
SulfonamideConnecting groupPolar interactions, hydrogen bonding

The overall molecular architecture demonstrates a carefully designed balance between rigidity and flexibility [27]. The presence of multiple aromatic rings provides structural stability through pi-pi stacking interactions, while the various heterocyclic systems introduce conformational diversity [15]. The strategic placement of polar functional groups creates distinct regions of charge distribution that are essential for target protein recognition and binding [8].

3D Conformational Dynamics and Spatial Arrangement

The three-dimensional conformational landscape of (Rac)-Lisaftoclax reveals a complex interplay between molecular flexibility and structural constraints that govern its biological activity [19]. The spatial arrangement of functional groups within the molecule creates distinct conformational preferences that are critical for target protein interaction [21].

The spirocyclic framework introduces significant conformational rigidity to the central portion of the molecule [15]. This spiro[3.5]nonane system constrains the relative positioning of attached functional groups and creates a well-defined three-dimensional scaffold [16]. The rigid nature of this framework reduces conformational entropy and enhances the precision of molecular recognition events [27].

Molecular dynamics simulations have revealed that the piperazine ring system adopts multiple conformational states during normal thermal motion [21]. The ring can interconvert between chair and boat conformations, with the chair form being energetically favored under physiological conditions [19]. This conformational flexibility allows the molecule to adapt to different binding pocket geometries while maintaining essential intermolecular contacts [5].

The pyrrolopyridine system exhibits restricted rotation around its connecting bonds due to conjugation effects and steric hindrance [21]. This planarity is maintained through pi-electron delocalization across the fused ring system, creating a rigid aromatic platform that participates in specific protein-ligand interactions [9]. The coplanar arrangement of these rings optimizes orbital overlap and maximizes binding affinity through complementary electrostatic interactions [28].

The chlorophenyl substituent demonstrates rotational freedom around the carbon-carbon bond connecting it to the spiro system [15]. This rotational flexibility enables the chlorine atom to adopt various spatial orientations, allowing optimization of halogen bonding interactions with target proteins [16]. The preferred rotational conformers position the chlorine atom in orientations that maximize favorable electrostatic interactions while minimizing steric clashes [27].

The dioxane ring system exhibits conformational preferences similar to those observed in cyclohexane derivatives [21]. The chair conformation predominates due to minimized torsional strain and optimized bond angles [19]. The oxygen atoms within the ring adopt axial or equatorial positions depending on the overall molecular conformation and surrounding steric environment [5].

Computational analyses have identified several low-energy conformational clusters that represent the most probable spatial arrangements under physiological conditions [21]. These conformational families differ primarily in the relative orientations of the terminal aromatic groups and the positioning of the dioxane ring system [9]. The energy barriers between conformational states are sufficiently low to permit rapid interconversion at body temperature [19].

The sulfonamide linkage introduces both conformational constraints and hydrogen bonding opportunities [21]. The tetrahedral geometry around the sulfur atom creates specific spatial relationships between connected molecular fragments [24]. The sulfonamide nitrogen can adopt either pyramidal or planar geometries depending on the degree of conjugation with adjacent aromatic systems [38].

Intramolecular hydrogen bonding interactions significantly influence the overall conformational preferences of (Rac)-Lisaftoclax [40]. The proximity of hydrogen bond donors and acceptors within the molecule creates stabilizing interactions that favor certain spatial arrangements [21]. These internal hydrogen bonds reduce conformational flexibility in specific regions while enhancing the overall structural integrity of the molecule [38].

The three-dimensional shape complementarity between (Rac)-Lisaftoclax and its target protein binding sites has been extensively characterized through computational modeling studies [9]. The molecular surface topology reveals distinct regions of positive and negative electrostatic potential that correspond to complementary features in the protein binding pocket [21]. This shape and charge complementarity is essential for achieving high binding affinity and selectivity [27].

Crystallographic Data and X-ray Diffraction Studies

The crystallographic characterization of (Rac)-Lisaftoclax has proven challenging due to the compound's complex molecular structure and the presence of multiple conformational states [14]. Limited crystallographic data are available in the scientific literature, reflecting the difficulties associated with obtaining high-quality single crystals suitable for X-ray diffraction analysis [11].

The molecular complexity of (Rac)-Lisaftoclax, with 45 carbon atoms and multiple heteroatoms, creates significant challenges for crystal formation [1]. The presence of flexible linker regions and multiple conformational degrees of freedom hinders the formation of well-ordered crystal lattices [14]. These structural features contribute to the tendency of the compound to form amorphous solids rather than crystalline materials under standard crystallization conditions [11].

Advanced crystallization techniques have been employed in attempts to obtain diffraction-quality crystals of (Rac)-Lisaftoclax [14]. These methods include slow evaporation from various solvent systems, vapor diffusion techniques, and temperature-controlled crystallization protocols [11]. Despite these efforts, the inherent molecular flexibility continues to present obstacles to successful crystallization [14].

The lack of extensive crystallographic data for (Rac)-Lisaftoclax contrasts with the situation for related Bcl-2 inhibitor compounds, where crystal structures have provided valuable insights into binding modes and intermolecular interactions [15]. This absence of direct structural information necessitates reliance on computational modeling and nuclear magnetic resonance spectroscopy data to understand the three-dimensional characteristics of the molecule [22].

Alternative structural characterization methods have been employed to compensate for the limited crystallographic information [22]. High-resolution nuclear magnetic resonance spectroscopy has provided detailed insights into the solution-state conformation and dynamic behavior of (Rac)-Lisaftoclax [19]. These studies have revealed conformational preferences and intramolecular interactions that would otherwise be accessible only through crystal structure analysis [21].

Powder diffraction techniques have been utilized to characterize the solid-state forms of (Rac)-Lisaftoclax [14]. These analyses have identified multiple polymorphic forms with distinct diffraction patterns, suggesting the existence of different crystal packing arrangements [11]. The polymorphic behavior adds additional complexity to the crystallographic characterization of this compound [14].

The development of high-throughput crystallization screening methods has shown promise for identifying conditions that favor crystal formation [14]. These approaches systematically explore large numbers of crystallization conditions, including variations in pH, ionic strength, temperature, and solvent composition [11]. Despite these comprehensive screening efforts, reproducible crystal formation remains elusive for (Rac)-Lisaftoclax [14].

Co-crystallization strategies with suitable co-crystallization agents have been investigated as potential approaches to overcome the crystallization challenges [14]. These methods involve the incorporation of additional molecules that can facilitate crystal packing through complementary intermolecular interactions [11]. However, successful co-crystallization requires careful selection of co-crystallization partners that do not interfere with the intrinsic molecular properties of (Rac)-Lisaftoclax [14].

The absence of detailed crystallographic data limits the direct experimental verification of computational predictions regarding molecular conformation and intermolecular interactions [9]. This situation emphasizes the importance of continued efforts to develop improved crystallization protocols and alternative structural characterization methods [14]. Future advances in crystallographic techniques may eventually provide the detailed structural information necessary for complete characterization of (Rac)-Lisaftoclax [11].

Comparative Analysis of Enantiomeric Forms

The comparative analysis of enantiomeric forms represents a critical aspect of understanding (Rac)-Lisaftoclax, as the compound exists as a racemic mixture containing equal proportions of two stereoisomers [1] [2]. The stereochemical complexity arises from the presence of chiral centers within the molecular structure, specifically located within the dioxane ring system and other asymmetric carbon atoms [4].

The stereochemical designation of (Rac)-Lisaftoclax indicates that the compound is supplied as a racemic mixture, meaning it contains both R and S enantiomers in equal concentrations [1]. This racemic composition affects both the physical properties and biological activity of the compound compared to individual enantiomers [31]. The presence of both stereoisomers creates additional complexity in analytical characterization and requires specialized techniques for enantiomer separation and quantification [32].

Chiral high-performance liquid chromatography represents the primary analytical method for separating and quantifying the individual enantiomers of (Rac)-Lisaftoclax [31]. These separations typically employ chiral stationary phases based on polysaccharide derivatives, such as cellulose or amylose carbamates, which can discriminate between enantiomers through differential interactions [32]. The successful separation of enantiomers requires optimization of mobile phase composition, temperature, and flow rate conditions [33].

The stereochemical configuration of each enantiomer influences the three-dimensional spatial arrangement of functional groups and consequently affects protein binding interactions [15]. Research on related Bcl-2 inhibitor compounds has demonstrated that individual enantiomers can exhibit significantly different binding affinities and selectivity profiles [16]. In some cases, one enantiomer may be 10-30 fold more potent than its mirror image, highlighting the importance of stereochemical considerations [15].

Conformational analysis reveals that the two enantiomers of (Rac)-Lisaftoclax adopt distinct preferred conformations due to stereochemical constraints [17]. The R and S forms exhibit different spatial relationships between functional groups, particularly around the chiral centers [18]. These conformational differences translate into altered complementarity with target protein binding sites [15].

The optical activity of (Rac)-Lisaftoclax is effectively zero due to the equal concentrations of oppositely rotating enantiomers [17]. Individual enantiomers would be expected to exhibit specific optical rotation values, but these effects cancel out in the racemic mixture [35]. Measurement of optical rotation could serve as a quality control parameter for assessing the enantiomeric purity of isolated stereoisomers [31].

Biological activity studies comparing individual enantiomers with the racemic mixture have revealed important differences in potency and selectivity [15]. In many chiral pharmaceutical compounds, one enantiomer typically exhibits superior biological activity while the other may be inactive or exhibit different pharmacological properties [16]. The development of enantioselective synthetic methods could potentially lead to more potent single-enantiomer formulations [31].

The metabolic fate of individual enantiomers may differ significantly due to stereoselective interactions with enzymes and transport proteins [32]. These differences can result in altered pharmacokinetic profiles, including variations in absorption, distribution, metabolism, and elimination [31]. Understanding these stereochemical effects is crucial for optimizing the therapeutic potential of (Rac)-Lisaftoclax [17].

Analytical method development for enantiomer quantification requires validation of chiral separation conditions and assessment of method robustness [32]. Critical parameters include resolution between enantiomer peaks, peak symmetry, and reproducibility of retention times [33]. The stability of separated enantiomers must also be evaluated to prevent racemization during analysis [31].

ParameterR-EnantiomerS-EnantiomerRacemic Mixture
Optical Rotation[α]D positive[α]D negative[α]D = 0
Chiral HPLC RetentionEarlier elution*Later elution*Two peaks
Conformational PreferenceDistinct 3D shapeMirror image shapeMixed population
Protein Binding AffinityVariable**Variable**Combined effect
Metabolic StabilityPotentially differentPotentially differentAverage behavior

Retention order depends on specific chiral column conditions
*
Relative potency varies with specific target protein

The development of asymmetric synthetic routes for producing individual enantiomers of (Rac)-Lisaftoclax represents an active area of research interest [16]. Such methods would enable detailed structure-activity relationship studies and potentially lead to more effective single-enantiomer drug candidates [15]. The synthetic challenges associated with controlling stereochemistry during the formation of multiple chiral centers require sophisticated asymmetric catalysis or chiral auxiliary approaches [31].

The retrosynthetic analysis of (Rac)-Lisaftoclax reveals a complex molecular architecture that can be strategically disconnected into several key building blocks. The compound, with molecular formula C₄₅H₄₈ClN₇O₈S and molecular weight 882.42 g/mol, presents multiple functional groups that require careful synthetic planning [1] [2] [3].

The primary retrosynthetic disconnection strategy focuses on identifying the most challenging bond formations and working backward to readily available starting materials. The molecule can be conceptually divided into four major fragments: the pyrrolo[2,3-b]pyridine heterocyclic core, the piperazine-containing central linker, the chlorophenyl-substituted spirocyclic system, and the nitrophenyl sulfonamide terminus [5].

Core Building Block Analysis

The first key building block encompasses the pyrrolo[2,3-b]pyridine moiety, which serves as a critical pharmacophore for Bcl-2 binding selectivity. This heterocyclic system requires specific synthetic approaches, typically involving cyclization reactions of appropriately substituted pyridine derivatives. The retrosynthetic analysis suggests that this fragment can be accessed through established azaindole synthetic methodologies [6] [7].

The second major building block involves the spiro[3.5]non-7-ene system bearing the 4-chlorophenyl substituent. This structural motif represents a significant synthetic challenge due to the quaternary carbon center and the requirement for precise stereochemical control. The retrosynthetic approach indicates that this fragment can be constructed through cyclization strategies involving appropriate cyclohexane precursors [8].

The fourth building block represents the nitrophenyl sulfonamide portion, containing the dioxane substituent. This fragment can be accessed through amide coupling reactions between appropriately functionalized benzoic acid derivatives and the corresponding sulfonamide precursors [5].

Stepwise Organic Synthesis Protocols

Initial Core Formation

The synthesis commences with the preparation of the pyrrolo[2,3-b]pyridine core through a multi-step sequence. The initial step involves the formation of the azaindole ring system using established protocols that typically employ palladium-catalyzed cyclization reactions. The reaction conditions require careful control of temperature and pressure to achieve optimal yields [6] [8].

The first synthetic step utilizes 4-chloro-7-azaindole as the starting material, which undergoes selective functionalization at the 5-position. This transformation employs copper-catalyzed coupling reactions under inert atmosphere conditions, typically using degassed solvents and elevated temperatures ranging from 80-120°C [9] [6].

Intermediate Assembly

Following core formation, the synthesis proceeds through the construction of the spirocyclic intermediate. This critical step involves the formation of the spiro[3.5]non-7-ene system through a series of cyclization reactions. The protocol typically employs organometallic reagents under carefully controlled conditions to ensure proper stereoselectivity [8].

The piperazine linker installation represents a pivotal transformation that connects the heterocyclic core to the spirocyclic system. This step utilizes nucleophilic substitution protocols, typically conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at temperatures ranging from 60-100°C [6] [9].

Final Coupling Sequence

The penultimate synthetic step involves the introduction of the nitrophenyl sulfonamide moiety through amide coupling reactions. This transformation employs standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride in the presence of appropriate activating agents [5].

The final synthetic step encompasses the installation of the dioxane substituent through nucleophilic substitution reactions. This transformation requires careful control of reaction conditions to prevent competing side reactions and ensure high yield of the desired product [6] [7].

Optimization of Reaction Conditions and Yield Enhancement

Temperature and Pressure Optimization

Systematic optimization of reaction conditions has revealed that temperature control represents a critical parameter for yield enhancement. The pyrrolo[2,3-b]pyridine formation step requires temperatures between 80-120°C, with optimal yields achieved at 100°C under nitrogen atmosphere. Pressure control during this transformation is essential, with optimal conditions maintained at atmospheric pressure to prevent substrate decomposition [9] [6].

The spirocyclic formation step demonstrates significant temperature sensitivity, with optimal yields achieved at 85-95°C. Higher temperatures lead to increased side product formation, while lower temperatures result in incomplete conversion. The use of microwave-assisted heating has shown promise for improving reaction efficiency while maintaining product quality [10] [11].

Solvent Selection and Optimization

Solvent selection plays a crucial role in optimizing reaction yields and product purity. For the initial core formation steps, polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal results. The use of anhydrous conditions is essential to prevent hydrolysis of reactive intermediates [9] [6].

The piperazine coupling step benefits from the use of acetonitrile as the reaction medium, providing improved solubility of reactants while minimizing competing side reactions. The addition of organic bases such as triethylamine or diisopropylethylamine enhances reaction efficiency [10].

Catalyst System Optimization

The palladium-catalyzed steps require careful optimization of catalyst loading and ligand selection. Optimal results are achieved using 5-10 mol% palladium acetate with triphenylphosphine ligands under inert atmosphere conditions. The use of degassed solvents is essential to prevent catalyst deactivation [8] [6].

Copper-catalyzed transformations benefit from the use of copper(I) iodide in combination with appropriate ligands. The catalyst loading optimization reveals that 10-15 mol% copper loading provides optimal yields while minimizing cost considerations [9].

Purification Strategy Optimization

The development of efficient purification protocols represents a critical aspect of yield optimization. Column chromatography using silica gel with carefully optimized solvent gradients provides effective separation of the desired product from synthetic impurities. The use of automated flash chromatography systems enhances reproducibility and reduces purification time [6] .

Recrystallization protocols have been developed for final product purification, utilizing solvent systems that provide high recovery yields while maintaining product purity. The optimal recrystallization conditions employ dichloromethane/hexane solvent mixtures at controlled temperatures [5].

Analytical Techniques for Purity Verification

High-Performance Liquid Chromatography Methods

High-performance liquid chromatography represents the primary analytical technique for purity verification of (Rac)-Lisaftoclax. The development of robust analytical methods employs reverse-phase chromatography using C18 stationary phases with gradient elution systems. The mobile phase consists of acetonitrile and water with trifluoroacetic acid as an additive to enhance peak resolution [12] [13].

The analytical method utilizes ultraviolet detection at 254 nm, providing sensitive detection of the compound and potential impurities. The chromatographic conditions include a column temperature of 40°C and a flow rate of 1.0 mL/min, achieving baseline resolution of the target compound from synthetic impurities [13] [14].

Method validation studies demonstrate excellent linearity over the concentration range of 0.1-1000 μg/mL, with correlation coefficients exceeding 0.999. The limit of detection is established at 0.05 μg/mL, while the limit of quantitation is 0.1 μg/mL, providing adequate sensitivity for purity analysis [12] [15].

Mass Spectrometry Confirmation

Liquid chromatography-mass spectrometry provides definitive identity confirmation for (Rac)-Lisaftoclax. The analytical protocol employs electrospray ionization in positive ion mode, generating the protonated molecular ion at m/z 883.3. Tandem mass spectrometry experiments provide structural confirmation through characteristic fragmentation patterns [16] [17].

The mass spectrometric method demonstrates high specificity for the target compound, with the ability to distinguish between closely related synthetic impurities. The use of high-resolution mass spectrometry provides accurate mass measurements with mass accuracy better than 2 ppm [16] [2].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural verification of (Rac)-Lisaftoclax. Proton NMR analysis in deuterated dimethyl sulfoxide reveals characteristic signal patterns consistent with the expected molecular structure. The aromatic proton signals appear in the expected chemical shift range of 6.5-8.5 ppm [18] [19].

Carbon-13 NMR spectroscopy provides additional structural confirmation, with all expected carbon signals observed in the appropriate chemical shift ranges. The quaternary carbon signals from the spirocyclic system appear as expected, confirming successful cyclization [18] [12].

Two-dimensional NMR experiments, including correlation spectroscopy and nuclear Overhauser enhancement spectroscopy, provide definitive structural assignment and stereochemical confirmation. These advanced techniques enable complete characterization of the complex molecular structure [19] [16].

Complementary Analytical Techniques

Infrared spectroscopy provides functional group identification, with characteristic absorption bands observed for the sulfonamide, amide, and aromatic functionalities. The nitro group absorption appears at the expected frequency range around 1520-1350 cm⁻¹ [12] [5].

Elemental analysis confirms the molecular composition, with experimental values for carbon, hydrogen, nitrogen, and sulfur content matching theoretical calculations within acceptable tolerances. This technique provides absolute verification of the molecular formula [14] [18].

Optical rotation measurements are conducted to characterize the stereochemical properties of the racemic mixture. The absence of optical activity confirms the racemic nature of the synthesized material [19] [1].

X-ray crystallography, when suitable crystals can be obtained, provides definitive three-dimensional structural confirmation. This technique offers the highest level of structural certainty and can reveal important conformational information relevant to biological activity [12] [19].

XLogP3

7.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

881.2973604 g/mol

Monoisotopic Mass

881.2973604 g/mol

Heavy Atom Count

62

Dates

Last modified: 08-09-2024

Explore Compound Types